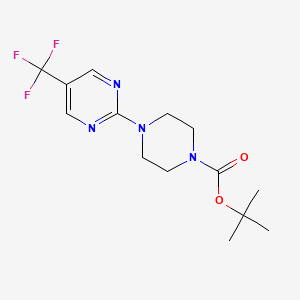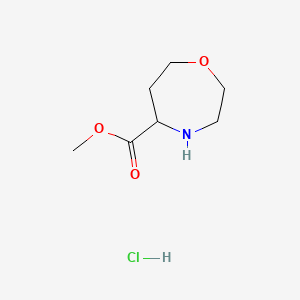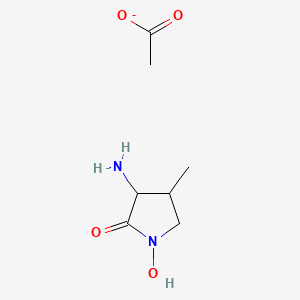
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a trifluoromethyl pyrimidine group and a tert-butyl ester
Méthodes De Préparation
The synthesis of tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The piperazine ring provides structural stability and facilitates interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(3-amino-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with an amino group instead of a pyrimidine ring.
Tert-butyl 4-(4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl)piperazine-1-carboxylate:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridine group, providing different chemical properties and biological activities.
Propriétés
Formule moléculaire |
C14H19F3N4O2 |
|---|---|
Poids moléculaire |
332.32 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-6-4-20(5-7-21)11-18-8-10(9-19-11)14(15,16)17/h8-9H,4-7H2,1-3H3 |
Clé InChI |
YYWQPMXTHTUNAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)






![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)





